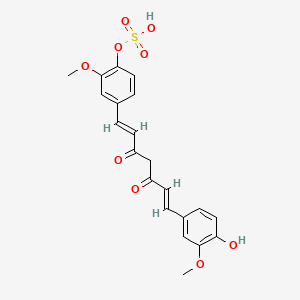
Curcumin sulfate
説明
Curcumin is the main active ingredient in turmeric, a spice native to Southeast Asia and popular worldwide . It has a warm, bitter flavor and a striking yellow color . Curcumin has been used as a medicine for nearly 4000 years and is known for its anti-inflammatory, antioxidant, and several other marked benefits . It was first isolated by scientists around the turn of the 20th century .
Synthesis Analysis
Curcumin can be extracted from turmeric and has been synthesized in laboratories . It has a high capacity to form molecular complexes with proteins, carbohydrates, lipids, and natural compounds, which can increase its bioactivity and bioavailability .Molecular Structure Analysis
Curcumin is a diarylheptanoid, belonging to the group of curcuminoids, which are phenolic pigments responsible for the yellow color of turmeric . It is a discreet bioactive compound and gives turmeric its bright color .Chemical Reactions Analysis
Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It also mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .Physical And Chemical Properties Analysis
Curcumin has poor solubility and poor absorption in the free form in the gastrointestinal tract, and its rapid biotransformation to inactive metabolites greatly limits its utility as a health-promoting agent and dietary supplement .科学的研究の応用
Pharmaceutical Uses for Various Diseases : Curcumin has been used traditionally for treating ailments like acne, psoriasis, dermatitis, and rash. It modulates biological activity of signaling molecules and targets pathways associated with microRNA, cancer stem cells, and autophagy. It shows promise against cancer, pulmonary diseases, neurological diseases, liver diseases, metabolic diseases, autoimmune diseases, cardiovascular diseases, and other chronic diseases. Over 65 human clinical trials have been completed, indicating its safety and efficacy (Gupta, Kismali, & Aggarwal, 2013).
Nanoformulations for Enhanced Therapeutic Effect : Due to its poor bioavailability, physico-chemical instability, and rapid metabolism, curcumin's clinical implications are limited. Nanoformulations have been developed to improve its pharmacokinetics and systemic bioavailability. These nanoformulations hold potential for treating various diseases including cancer, cardiovascular disease, Alzheimer's disease, and inflammatory disorders (Yallapu, Nagesh, Jaggi, & Chauhan, 2015).
Applications in Fish Nutrition : Curcumin is recognized for its substantial pharmacological and biological properties, such as antioxidant, anti-inflammatory, antimicrobial, chemoprotective, hepatoprotective, anti-cancer, gastroprotective, and neuroprotective properties. It also promotes growth, but its poor bioavailability in animals necessitates advanced formulations (Alagawany et al., 2021).
Modulation of Multiple Cell Signaling Pathways : Curcumin has shown promising effects in pro-inflammatory diseases including a wide array of conditions like cancer, cardiovascular disease, arthritis, and various others. It modulates signaling molecules such as pro-inflammatory cytokines, apoptotic proteins, NF–κB, cyclooxygenase-2, 5-LOX, and others (Gupta, Patchva, & Aggarwal, 2012).
Pharmacokinetics and Metabolism in Humans : Curcumin is absorbed after oral dosing and can be detected as glucuronide and sulfate conjugates in plasma. Studies indicate its safety and efficacy at doses as high as 12 g/day over 3 months, demonstrating its potential for human use (Vareed et al., 2008).
Antimicrobial and Anticancer Activities : Curcumin exhibits antimicrobial properties and has been active against various chronic diseases including cancers, diabetes, and cardiovascular diseases. It has also been shown to synergize with other nutraceuticals (Kunnumakkara et al., 2017).
Enhanced Solubility, Stability, and Bioavailability in Delivery Systems : Encapsulation technologies like micelles, liposomes, emulsions, solid lipid particles, and biopolymer particles have been used to overcome curcumin's low water solubility, chemical instability, and limited bioavailability (Zheng & Mcclements, 2020).
Therapeutic Activity in Head and Neck Cancer : Curcumin has therapeutic activity in head and neck squamous cell carcinoma, affecting various biological pathways involved in mutagenesis, oncogene expression, and cell cycle regulation (Wilken, Veena, Wang, & Srivatsan, 2011).
将来の方向性
Due to advances in the drug delivery field, promising strategies for increasing curcumin bioavailability include the use of adjuvant, complexed/encapsulated curcumin, specific curcumin formulations, and curcumin nanoparticles . These strategies can offer a future perspective for effective curcumin formulations .
特性
IUPAC Name |
[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9S/c1-28-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(21(12-15)29-2)30-31(25,26)27/h3-12,24H,13H2,1-2H3,(H,25,26,27)/b7-3+,8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJVQQBBTRFOHB-FCXRPNKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OS(=O)(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893526 | |
| Record name | Curcumin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibit lipid peroxidation as well as peroxide-induced DNA damage. Curcumin mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signalling molecules. It suppresses a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation; it was demonstrated _in vitro_ that curcumin inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2. | |
| Record name | Curcumin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Curcumin sulfate | |
CAS RN |
339286-19-0 | |
| Record name | Curcumin sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339286190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curcumin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14635 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Curcumin sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CURCUMIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160DHE331M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



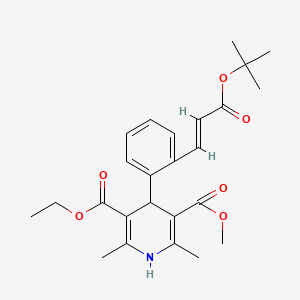
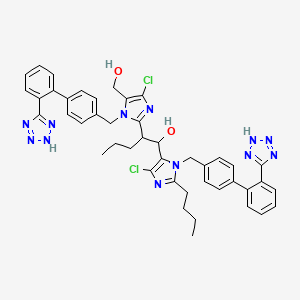
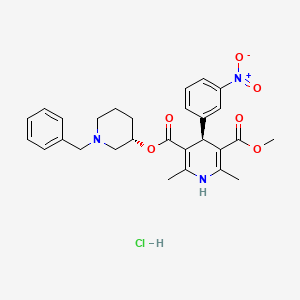
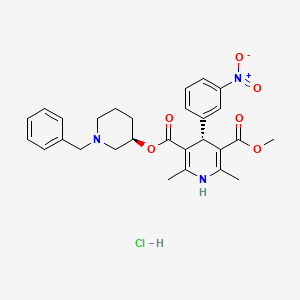
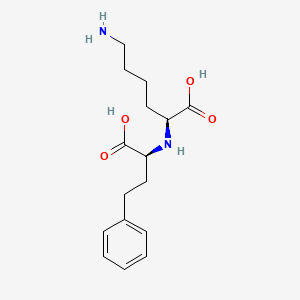
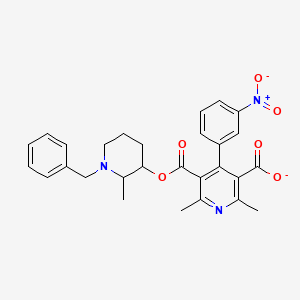
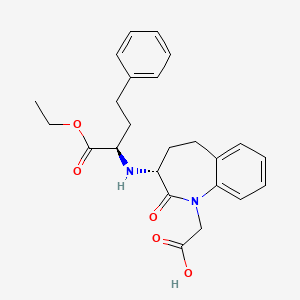
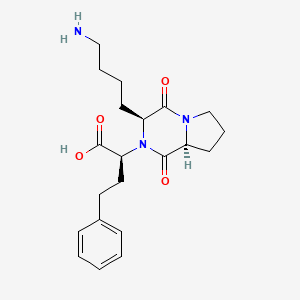

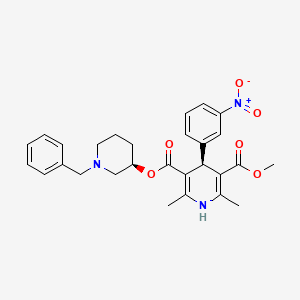
phosphoryl]acetic acid](/img/structure/B601002.png)